molecular formula C7H4BrNS B1330399 3-Bromophenyl isothiocyanate CAS No. 2131-59-1

3-Bromophenyl isothiocyanate

Cat. No. B1330399
Key on ui cas rn: 2131-59-1
M. Wt: 214.08 g/mol
InChI Key: ZMGMGHNOACSMQN-UHFFFAOYSA-N
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Patent
US08022075B2

Procedure details

The procedure of Referential Example 16 was repeated, except that 3-bromophenyl isothiocyanate (25.0 g) serving as a starting material was used, to thereby yield N-(3-bromophenyl)thiourea (19.4 g) as colorless crystals. Subsequently, The procedure of Referential Example 17 was repeated, to thereby yield 2-amino-5-bromobenzothiazole (1.21 g). Thereafter, The procedure of Referential Example 18 was repeated, to thereby yield the title compound (227 mg).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step Two
Quantity
1.21 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
BrC1C=C(N=C=S)C=CC=1.BrC1C=C(NC(N)=S)C=CC=1.NC1[S:24][C:25]2[CH:31]=[CH:30][C:29]([Br:32])=[CH:28][C:26]=2[N:27]=1>>[NH2:27][C:26]1[CH:28]=[C:29]([Br:32])[CH:30]=[CH:31][C:25]=1[SH:24]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)N=C=S
Step Two
Name
Quantity
19.4 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)NC(=S)N
Step Three
Name
Quantity
1.21 g
Type
reactant
Smiles
NC=1SC2=C(N1)C=C(C=C2)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC(=C1)Br)S
Measurements
Type Value Analysis
AMOUNT: MASS 227 mg
YIELD: CALCULATEDPERCENTYIELD 21.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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